molecular formula C6H12F3N B13191986 4,4,4-Trifluoro-2,2-dimethylbutan-1-amine

4,4,4-Trifluoro-2,2-dimethylbutan-1-amine

Cat. No.: B13191986
M. Wt: 155.16 g/mol
InChI Key: MJVFDBKICXWHTG-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2,2-dimethylbutan-1-amine is a chemical compound with the molecular formula C6H12F3N It is characterized by the presence of trifluoromethyl and dimethyl groups attached to a butan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-2,2-dimethylbutan-1-amine typically involves the introduction of trifluoromethyl groups into a suitable precursor. One common method involves the reaction of 2,2-dimethylbutan-1-amine with a trifluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent such as dichloromethane or tetrahydrofuran. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps such as distillation or recrystallization may be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-2,2-dimethylbutan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4,4,4-Trifluoro-2,2-dimethylbutan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2,2-dimethylbutan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and proteins. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,4,4-Trifluoro-2,2-dimethylbutan-1-amine include other trifluoromethylated amines and alkylamines, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of trifluoromethyl and dimethyl groups, which confer distinct chemical and physical properties. These properties make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H12F3N

Molecular Weight

155.16 g/mol

IUPAC Name

4,4,4-trifluoro-2,2-dimethylbutan-1-amine

InChI

InChI=1S/C6H12F3N/c1-5(2,4-10)3-6(7,8)9/h3-4,10H2,1-2H3

InChI Key

MJVFDBKICXWHTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(F)(F)F)CN

Origin of Product

United States

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